molecular formula C6H7F6N3O4S2 B3028842 1-Methylimidazole Bis(trifluoromethanesulfonyl)imide CAS No. 353239-08-4

1-Methylimidazole Bis(trifluoromethanesulfonyl)imide

Cat. No.: B3028842
CAS No.: 353239-08-4
M. Wt: 363.3 g/mol
InChI Key: SDTAXUVLXYGRNE-UHFFFAOYSA-O
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Description

1-Methylimidazole Bis(trifluoromethanesulfonyl)imide ([C1C1im][NTf2]) is a hydrophobic ionic liquid (IL) composed of a 1-methylimidazolium cation and a bis(trifluoromethanesulfonyl)imide (TFSI) anion. It is synthesized via a two-step process: quaternization of 1-methylimidazole with a halide (e.g., bromoalkane) followed by anion exchange with lithium bis(trifluoromethanesulfonyl)imide (LiNTf2) . The compound exhibits high thermal stability (decomposition temperature >300°C) and low viscosity compared to longer alkyl-chain analogs, making it suitable for applications in catalysis, gas separation, and electrochemical devices . Its structure is confirmed by NMR spectroscopy, with characteristic $ ^1H $-NMR peaks at δ 3.81 (methyl group) and $ ^{13}C $-NMR signals at δ 35.0 (cation) and δ 119.8 (TFSI anion) .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;3-methyl-1H-imidazol-3-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2.C2F6NO4S2/c1-6-3-2-5-4-6;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-4H,1H3;/q;-1/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTAXUVLXYGRNE-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CNC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F6N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353239-08-4
Record name 1-Methylimidazole Bis(trifluoromethanesulfonyl)imide
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Preparation Methods

Scientific Research Applications

Energy Storage and Batteries

Supercapacitors and Electrolytes
MIM[Tf2N] is utilized as an electrolyte in supercapacitors due to its high ionic conductivity and electrochemical stability. Studies indicate that it can enhance the performance of supercapacitors by providing a wide electrochemical window and improving charge-discharge rates. Its low viscosity also contributes to better ion mobility, which is crucial for efficient energy storage systems .

Lithium-ion Batteries
In lithium-ion batteries, MIM[Tf2N] serves as a solvent for lithium salts, improving the ionic conductivity of the electrolyte. Research shows that incorporating MIM[Tf2N] into battery systems can lead to higher energy densities and improved cycle stability compared to conventional organic solvents . The compound's thermal stability also makes it suitable for high-temperature applications in battery technology.

Catalysis

Green Chemistry
MIM[Tf2N] is employed as a solvent in various catalytic processes, particularly in green chemistry applications. Its ability to dissolve a wide range of organic and inorganic compounds allows it to facilitate reactions that are otherwise difficult in traditional solvents. For instance, it has been successfully used in the synthesis of biodiesel through transesterification reactions, demonstrating its effectiveness in promoting chemical transformations with minimal environmental impact .

Organocatalysis
The compound has also been explored as a medium for organocatalytic reactions. Its unique properties enable the stabilization of reactive intermediates, leading to higher yields and selectivity in various organic transformations . This application highlights the versatility of MIM[Tf2N] in facilitating complex chemical reactions.

Separation Technologies

Liquid-Liquid Extraction
MIM[Tf2N] has shown promise in liquid-liquid extraction processes due to its tunable solubility characteristics. It can selectively extract metal ions from aqueous solutions, making it valuable in hydrometallurgy and environmental remediation efforts . The ionic liquid's ability to form stable complexes with metal ions enhances its efficiency in separation processes.

Chromatography
In chromatography, MIM[Tf2N] is used as a stationary phase or mobile phase additive. Its high thermal stability and low volatility contribute to improved resolution and sensitivity in analytical applications. Studies have demonstrated that using MIM[Tf2N] can lead to better separation of complex mixtures compared to traditional solvents .

Materials Science

Polymer Composites
In materials science, MIM[Tf2N] is incorporated into polymer matrices to create advanced composite materials with enhanced thermal and mechanical properties. These composites are being investigated for applications in aerospace, automotive, and electronics industries due to their lightweight nature and durability .

Nanotechnology
The compound's unique properties make it suitable for nanotechnology applications, particularly in the synthesis of nanoparticles and nanostructures. Its role as a stabilizing agent during nanoparticle formation has been highlighted in various studies, indicating its potential for developing novel materials with tailored functionalities .

Case Studies

Application AreaDescriptionKey Findings
Energy StorageUse as electrolyte in supercapacitorsEnhanced ionic conductivity; wider electrochemical window
CatalysisSolvent for biodiesel synthesisPromotes transesterification with minimal environmental impact
Separation TechnologiesLiquid-liquid extraction of metal ionsEffective selective extraction; enhances recovery rates
Materials ScienceIncorporation into polymer compositesImproved thermal stability and mechanical properties
NanotechnologyStabilizing agent for nanoparticle synthesisFacilitates formation of nanoparticles with controlled size and shape

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Cationic Variations

The physicochemical properties of TFSI-based ILs are highly dependent on the alkyl chain length and substituents of the imidazolium cation. Key analogs include:

Compound Name Cation Structure Anion Key Properties Applications
1-Ethyl-3-methylimidazolium TFSI ([C2C1im][NTf2]) Ethyl-methylimidazolium TFSI Moderate viscosity (34 cP at 25°C), higher hydrophobicity than [C1C1im][NTf2] Batteries, CO$_2$ capture
1-Butyl-3-methylimidazolium TFSI ([C4C1im][NTf2]) Butyl-methylimidazolium TFSI Low conductivity (3.4 mS/cm at 25°C), high thermal stability (>400°C) Lubricants, interfacial studies
1-Methylimidazolium TFSI ([C1C1im][NTf2]) Methylimidazolium TFSI Low viscosity (28 cP at 25°C), high electrochemical stability (4.5 V) Homogeneous catalysis, proton-conducting membranes
1-Ethyl-3-methylimidazolium FSI ([C2C1im][FSI]) Ethyl-methylimidazolium FSI Lower electrochemical stability (3.8 V) than TFSI analogs Lithium-ion batteries

Thermal and Electrochemical Stability

  • Thermal Stability : [C4C1im][NTf2] exhibits the highest thermal stability (>400°C) due to its longer alkyl chain and strong cation-anion interactions, while [C1C1im][NTf2] decomposes at ~350°C .
  • Electrochemical Stability : TFSI anions generally outperform FSI anions. [C1C1im][NTf2] has a wide electrochemical window of 4.5 V, compared to 3.8 V for [C2C1im][FSI]. This makes TFSI-based ILs preferable for high-voltage battery electrolytes .

Viscosity and Conductivity

  • Viscosity : Shorter alkyl chains reduce viscosity. [C1C1im][NTf2] has a viscosity of 28 cP at 25°C, lower than [C2C1im][NTf2] (34 cP) and [C4C1im][NTf2] (52 cP) .
  • Conductivity : Conductivity inversely correlates with viscosity. [C1C1im][NTf2] shows moderate conductivity (5.1 mS/cm at 25°C), outperforming [C4C1im][NTf2] (3.4 mS/cm) but lagging behind [C2C1im][FSI] (8.2 mS/cm) .

Solubility and Gas Separation Performance

  • Activity Coefficients : [C1C1im][NTf2] has higher polarity than [C4C1im][NTf2], leading to better solubility for polar organic compounds (e.g., aniline derivatives) .
  • Gas Permeation : In supported ionic liquid membranes (SILMs), [C1C1im][NTf2] exhibits superior selectivity for CH$4$/N$2$ separation (selectivity ratio = 3.2) compared to vinyl- or polymer-functionalized analogs .

Biological Activity

1-Methylimidazole bis(trifluoromethanesulfonyl)imide (commonly referred to as [MIM][NTf2]) is a type of ionic liquid (IL) that has garnered attention in various fields, particularly in biological and medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse sources, including case studies and research data.

Overview of this compound

This compound is characterized by its unique ionic structure, which consists of a 1-methylimidazolium cation and a bis(trifluoromethanesulfonyl)imide anion. The compound exhibits properties that are particularly useful in biological applications, including its potential as an antibacterial agent and its role in the extraction of bioactive compounds.

Antibacterial Properties

Research has demonstrated that [MIM][NTf2] possesses significant antibacterial activity. A study highlighted the effectiveness of imidazolium-based ionic liquids, including [MIM][NTf2], against various bacterial strains. The results showed that these ILs could inhibit bacterial growth effectively, suggesting their potential as alternatives to conventional antibiotics .

Table 1: Antibacterial Activity of this compound

Bacterial StrainInhibition Zone (mm)Reference
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

The mechanism by which [MIM][NTf2] exerts its antibacterial effects is believed to involve disruption of bacterial cell membranes and interference with metabolic processes. The unique ionic nature allows for interaction with cellular components, leading to increased permeability and eventual cell lysis .

Extraction of Bioactive Compounds

This compound has also been studied for its efficacy in extracting bioactive compounds from plant materials. In a systematic study, it was found that [MIM][NTf2] could enhance the extraction efficiency of flavonoids from Chamaecyparis obtusa leaves when used in conjunction with methanol in Soxhlet extraction methods .

Table 2: Extraction Efficiency of Bioactive Compounds Using [MIM][NTf2]

CompoundYield (%)Extraction MethodReference
Dihydrokaempferol85Soxhlet with Methanol
Quercitrin78Soxhlet with Methanol
Myricetin90Soxhlet with Methanol

Case Study 1: Antibacterial Evaluation

In a controlled laboratory setting, the antibacterial efficacy of various imidazolium ILs was tested against clinical isolates. The study concluded that the presence of the bis(trifluoromethanesulfonyl)imide anion significantly enhanced the antibacterial properties compared to other anions like bromide or acetate .

Case Study 2: Plant Extracts

A comparative analysis was conducted using different ionic liquids for the extraction of bioactive compounds from medicinal plants. The results revealed that [MIM][NTf2] provided superior yields and purity levels for several flavonoids compared to traditional solvents . This highlights not only its biological activity but also its utility in pharmaceutical applications.

Q & A

Basic: What are the optimal synthesis methods for 1-Methylimidazole Bis(trifluoromethanesulfonyl)imide to ensure high purity and yield?

Answer:
The synthesis involves ion metathesis between 1-methylimidazole halide salts (e.g., [C₄mim][Br]) and lithium bis(trifluoromethanesulfonyl)imide (Li[NTf₂]) in deionized water. Critical steps include:

  • Purification : Washing with water to remove LiBr/LiCl byproducts, followed by high-vacuum drying (1 mbar, 353.15 K) for ≥48 hours to eliminate residual solvents .
  • Purity Verification : Confirm absence of halide impurities via capillary electrophoresis (e.g., <14.2 ppm chloride) and validate structure using ¹H/¹³C NMR .

Advanced: How do impurities such as residual halides affect the physicochemical properties of this compound, and what analytical techniques are recommended for their detection?

Answer:
Residual halides (e.g., Cl⁻, Br⁻) can alter ionic conductivity, viscosity, and electrochemical stability. For detection:

  • Capillary Electrophoresis : Quantifies halide concentrations down to ppm levels .
  • NMR Spectroscopy : Identifies structural anomalies caused by impurities .
    Mitigation requires rigorous washing and vacuum drying during synthesis.

Basic: What experimental protocols are recommended for determining the thermal stability of this compound in electrochemical applications?

Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under inert atmospheres (e.g., N₂) with heating rates of 5–10°C/min .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions and exothermic/endothermic events during thermal cycling .
  • Controlled Thermal Abuse Tests : Simulate extreme conditions (e.g., >200°C) to assess degradation pathways .

Advanced: How does the addition of lithium salts influence the thermal stability and ionic conductivity of this compound-based electrolytes?

Answer:

  • Thermal Stability : Li[NTf₂] enhances stability by forming stable coordination complexes, delaying decomposition onset by 20–30°C compared to pure ionic liquids .
  • Ionic Conductivity : At 30°C, 1 M Li[NTf₂] in sulfolane achieves ~2.75 × 10⁻³ Ω⁻¹ cm⁻¹, comparable to LiPF₆ systems. Conductivity depends on ion dissociation and mobility, influenced by Li⁺-anion interactions .

Basic: What are the critical considerations in designing solvent systems for NMR studies of this compound coordination behavior?

Answer:

  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid proton interference .
  • Pulse Sequences : Employ HOESY (¹H–⁷Li/¹⁹F correlations) and PGSE NMR to study ion pairing and diffusion coefficients .
  • Temperature Control : Maintain consistent temperatures (±0.1°C) to prevent solvent evaporation or phase separation .

Advanced: What contradictions exist in reported degradation pathways of this compound under thermal stress, and how can these be resolved methodologically?

Answer:
Discrepancies arise from varying experimental conditions (e.g., heating rates, atmosphere). For resolution:

  • Standardized Protocols : Use identical TGA/DSC parameters (e.g., 10°C/min in N₂) across studies .
  • Evolved Gas Analysis (EGA) : Pair with TGA to identify volatile decomposition products (e.g., SO₂, CF₃ radicals) .
  • Replicate Studies : Compare degradation profiles under controlled humidity and oxygen levels .

Basic: What purification strategies are effective in removing residual solvents and unreacted precursors from synthesized this compound?

Answer:

  • Vacuum Drying : Heat under high vacuum (1 mbar, 80°C) for ≥48 hours to remove volatile impurities .
  • Liquid-Liquid Extraction : Use immiscible solvents (e.g., toluene/water) to separate ionic liquids from unreacted precursors .
  • Recrystallization : For solid salts, recrystallize from anhydrous acetonitrile .

Advanced: How do molecular dynamics simulations enhance the understanding of ion transport mechanisms in this compound-based electrolytes?

Answer:

  • Coordination Analysis : Simulations reveal Li⁺ coordination with NTf₂⁻ anions and solvent molecules, explaining conductivity trends .
  • Diffusion Coefficients : Predict ion mobility under electric fields, validated via PGSE NMR .
  • Structural Dynamics : Simulate temperature-dependent viscosity changes by modeling cation-anion interaction lifetimes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylimidazole Bis(trifluoromethanesulfonyl)imide
Reactant of Route 2
1-Methylimidazole Bis(trifluoromethanesulfonyl)imide

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